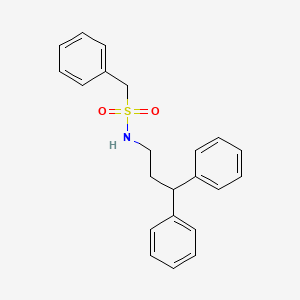![molecular formula C14H12Cl3NO2S B7459712 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide, also known as TCS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C14H12Cl3NO2S and a molecular weight of 380.69 g/mol. TCS is a potent inhibitor of carbonic anhydrase (CA) and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide exerts its inhibitory effect on carbonic anhydrase by binding to the active site of the enzyme, which prevents the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate ions, which can affect pH regulation and other physiological processes. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has also been shown to induce conformational changes in the enzyme, which can affect its stability and function.
Biochemical and physiological effects:
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of CA activity, the induction of oxidative stress, and the modulation of gene expression. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and inflammation, which can have implications for cancer therapy and other disease states.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a potent inhibitor of carbonic anhydrase and has been widely used in scientific research. Its advantages include its high potency, specificity, and ease of use. However, 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has some limitations for lab experiments, including its potential toxicity and side effects, as well as its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research on 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide include the development of new inhibitors of carbonic anhydrase and the investigation of its role in the pathogenesis of cancer and other diseases.
Synthesemethoden
The synthesis of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has been widely used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. It has been shown to inhibit the activity of CA isoforms I, II, IV, and IX, which are involved in a range of physiological functions such as acid-base regulation, respiration, and tumor growth. 2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has also been used to investigate the role of CA in the pathogenesis of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c1-9-2-4-10(5-3-9)8-18-21(19,20)14-7-12(16)11(15)6-13(14)17/h2-7,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHHQYWJTHDPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-propyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459632.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)


![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
